5-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide
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Overview
Description
5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 2-methoxybenzohydrazide. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base .
Chemical Reactions Analysis
5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their catalytic and electronic properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the hydroxy and methoxy groups contributes to its bioactivity.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with target molecules, contributing to its efficacy .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide include:
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide: This compound shares similar structural features but differs in the presence of a triazine ring.
N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide: This compound is another Schiff base with similar functional groups but a different substitution pattern on the benzene ring
Properties
Molecular Formula |
C16H15BrN2O4 |
---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-14-6-4-11(17)8-12(14)16(21)19-18-9-10-3-5-13(20)15(7-10)23-2/h3-9,20H,1-2H3,(H,19,21)/b18-9+ |
InChI Key |
AFARYZDHESVLRR-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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